5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClF4O2S. It is known for its unique combination of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-fluorobenzotrifluoride with chlorosulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzenesulfonyl chloride backbone. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-3-1-4(7(11,12)13)6(10)5(2-3)16(9,14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYZMWOQUMTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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